MT1 BET inhibitor

BET inhibition cancer cell proliferation MV4-11 leukemia

Choose MT1 for BET bromodomain studies to leverage its unique intramolecular bivalent binding mechanism—engaging both BD1 and BD2 of BRD4 simultaneously via avidity effects—delivering picomolar binding affinities (Kd 53–560 pM) and a >100-fold cellular potency advantage over monovalent inhibitors like JQ1. Validated in MV4-11 leukemia models with established IP dosing (22.1–44.2 µmol/kg), MT1 is the benchmark probe for target engagement assays, selectivity panels, and in vivo efficacy studies. Supplied as ≥98% pure powder; soluble in DMSO.

Molecular Formula C54H66Cl2N10O9S2
Molecular Weight 1134.203
CAS No. 2060573-82-0
Cat. No. B609356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMT1 BET inhibitor
CAS2060573-82-0
SynonymsMT1;  MT-1;  MT 1;  Bis-CPI203-PEG7;  Bis-CPI-203-PEG7;  (Bis-CPI203)-PEG7; 
Molecular FormulaC54H66Cl2N10O9S2
Molecular Weight1134.203
Structural Identifiers
SMILESO=C(NCCOCCOCCOCCOCCOCCOCCOCCNC(C[C@@H](C1=NN=C(N21)C)N=C(C3=C2SC(C)=C3C)C4=CC=C(C=C4)Cl)=O)C[C@H]5C6=NN=C(C)N6C7=C(C(C)=C(C)S7)C(C8=CC=C(Cl)C=C8)=N5
InChIInChI=1S/C54H66Cl2N10O9S2/c1-33-35(3)76-53-47(33)49(39-7-11-41(55)12-8-39)59-43(51-63-61-37(5)65(51)53)31-45(67)57-15-17-69-19-21-71-23-25-73-27-29-75-30-28-74-26-24-72-22-20-70-18-16-58-46(68)32-44-52-64-62-38(6)66(52)54-48(34(2)36(4)77-54)50(60-44)40-9-13-42(56)14-10-40/h7-14,43-44H,15-32H2,1-6H3,(H,57,67)(H,58,68)/t43-,44-/m0/s1
InChIKeyJNSLBXJNVHYNNW-CXNSMIOJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MT1 (CAS 2060573-82-0): A Bivalent BET Bromodomain Inhibitor with Picomolar Biochemical Potency


MT1 (CAS 2060573-82-0) is a first-in-class bivalent chemical probe targeting the bromodomain and extraterminal (BET) family of transcriptional coactivators [1]. This compound features two CPI-203-derived BET-binding motifs covalently linked by a PEG7 spacer, enabling intramolecular bivalent engagement of tandem bromodomains (BD1 and BD2) on BRD4 [2]. MT1 exhibits an IC50 of 0.789 nM for the first bromodomain of BRD4 (BRD4 BD1) in biochemical assays and demonstrates picomolar-range binding affinities (Kd values) across BRD2, BRD3, BRD4, and BRDT [3]. The compound is supplied as an off-white to light yellow powder with ≥98% purity and is soluble in DMSO .

Why Generic Substitution of MT1 (CAS 2060573-82-0) with Monovalent BET Inhibitors Fails


Generic substitution of MT1 with monovalent BET inhibitors such as JQ1 is scientifically unsound due to fundamental differences in binding mode and resulting potency. MT1 is an intramolecular bivalent inhibitor that simultaneously engages both BD1 and BD2 of a single BRD4 protein via avidity effects, whereas JQ1 and other monovalent antagonists bind a single bromodomain [1]. This mechanistic distinction translates to quantitatively superior cellular potency (>100-fold) and enhanced in vivo efficacy in leukemia models that cannot be recapitulated by monovalent agents at equivalent or higher doses [2]. Furthermore, MT1's bivalent binding confers residence time advantages that monovalent inhibitors cannot achieve, making direct substitution without re-optimization of experimental conditions likely to yield false-negative or suboptimal results [3].

MT1 (CAS 2060573-82-0) Quantitative Evidence Guide: Head-to-Head Comparisons and Class-Level Differentiation


Cellular Antiproliferative Potency: MT1 Demonstrates >100-Fold Superiority over Monovalent BET Inhibitor JQ1

In MV4-11 acute myeloid leukemia cells, MT1 exhibits an antiproliferative IC50 of 0.17 nM, compared to >20 nM for the monovalent BET inhibitor JQ1 under comparable assay conditions [1]. This represents a >100-fold enhancement in cellular potency attributable to bivalent binding avidity rather than increased biochemical affinity alone [2]. The bivalent binding mode enables MT1 to achieve functional inhibition at sub-nanomolar concentrations where monovalent agents require substantially higher concentrations .

BET inhibition cancer cell proliferation MV4-11 leukemia

Biochemical Binding Affinity: MT1 Binds BRD4 BD1 with Sub-Nanomolar Potency and Demonstrates Picomolar Affinity Across BET Family

In biochemical AlphaScreen assays, MT1 inhibits BRD4 BD1 with an IC50 of 0.789 nM [1]. In BROMOscan phage-displacement assays, MT1 exhibits picomolar-range Kd values across the BET family: 99 pM for BRD4(1), 87 pM for BRD4(1,2), 53 pM for BRD4(2), 160 pM for BRD2(1), 59 pM for BRD3(1), and 560 pM for BRDT(1) [2]. By comparison, the monovalent inhibitor JQ1 shows Kd values in the 50-100 nM range for BET bromodomains under similar assay formats, representing approximately 100- to 500-fold weaker binding [3]. Critically, MT1 maintains high selectivity for BET family members over a panel of 40 non-BET bromodomains, with IC50 values >1.8 μM for all non-BET targets tested [4].

BET bromodomain BRD4 BD1 binding affinity

In Vivo Efficacy: MT1 Significantly Delays Leukemia Progression in Mice Compared to JQ1

In a murine MV4-11 leukemia xenograft model, daily intraperitoneal administration of MT1 at 44.2 µmol/kg or 22.1 µmol/kg for 14 consecutive days significantly delayed leukemia progression compared to both vehicle control and JQ1-treated groups (P < 0.05) [1]. The study directly compared MT1 against JQ1 in the same in vivo model, demonstrating that bivalent BET inhibition translates to superior tumor growth suppression [2]. The terminal elimination half-life (t1/2) of MT1 in mice was determined to be 2.70 hours following intraperitoneal administration .

leukemia xenograft in vivo efficacy BET inhibition

Target Engagement: MT1 Induces Apoptosis at 100 nM in MV4-11 Cells via Caspase-3 and PARP Cleavage

Treatment of MV4-11 acute myeloid leukemia cells with 100 nM MT1 for 24 hours induces significant apoptosis, as evidenced by cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP) [1]. This apoptotic response confirms on-target engagement of BET bromodomains leading to downstream suppression of MYC-dependent transcriptional programs, consistent with the mechanism of action of BET inhibition . While direct comparative apoptosis data for JQ1 at identical concentration and timepoint is not provided in the primary source, the observed apoptosis induction at 100 nM aligns with the >100-fold cellular potency differential documented in proliferation assays [2].

apoptosis caspase-3 PARP cleavage

Structural Rationale: Bivalent Binding Mode Confers Avidity-Driven Potency Unattainable by Monovalent Inhibitors

Biophysical and biochemical studies demonstrate that MT1 functions as an intramolecular bivalent BRD4 binder, simultaneously engaging both BD1 and BD2 within the same BRD4 molecule [1]. This bivalent binding mode exploits avidity effects, where the effective affinity exceeds the sum of individual monovalent interactions [2]. In contrast, all validated BRD4 antagonists prior to MT1, including JQ1, I-BET762, and OTX015, bind in a monovalent fashion to either BD1 or BD2 selectively or non-selectively [3]. The PEG7 linker length in MT1 was optimized to span the distance between BD1 and BD2 on BRD4, enabling intramolecular rather than intermolecular cross-linking [4].

bivalent binding avidity intramolecular engagement

Selectivity Profile: MT1 Exhibits High BET Family Selectivity with Minimal Off-Target Binding at 1 µM

In comprehensive selectivity profiling, MT1 demonstrated negligible binding to over 40 non-BET bromodomains at concentrations up to 1 µM, with the strongest non-BET binding observed for GCN5L2 (IC50 = 1.8 µM), CBP (IC50 = 6.4 µM), and EP300 (IC50 = 8.6 µM), while all other tested bromodomains showed IC50 >10 µM [1]. Additionally, in ExpresSProfile (CEREP) screening against over 50 ligand receptors, ion channels, and transport proteins at 1 µM, MT1 showed >90% specific control binding for most targets, indicating minimal off-target pharmacology [2]. This selectivity profile is comparable to, or exceeds, that of monovalent BET inhibitors such as JQ1 and I-BET762 in similar panel screens [3].

selectivity off-target profiling bromodomain panel

MT1 (CAS 2060573-82-0) Recommended Research Application Scenarios Based on Quantitative Evidence


Investigating Avidity-Driven Pharmacology in Epigenetic Reader Domain Targeting

MT1 is the optimal tool compound for studies examining how bivalent engagement of tandem bromodomains enhances potency through avidity effects. Researchers comparing MT1 side-by-side with monovalent BET inhibitors such as JQ1 can quantify the functional contribution of intramolecular BD1-BD2 binding to cellular potency and target residence time [1]. This application is particularly relevant for drug discovery programs seeking to understand multivalent targeting strategies for proteins containing tandem reader domains.

Preclinical Efficacy Studies in BET-Dependent Hematologic Malignancies

MT1 is recommended for in vivo efficacy studies in MV4-11 and other BET-dependent leukemia xenograft models, where its >100-fold cellular potency advantage over JQ1 translates to statistically significant delays in tumor progression [2]. The established dosing regimen (22.1-44.2 µmol/kg, daily IP injection) and pharmacokinetic profile (terminal t1/2 = 2.70 h in mice) provide a validated starting point for experimental design .

High-Sensitivity Biochemical and Biophysical Assays Requiring Picomolar Affinity

MT1 is the preferred BET inhibitor for applications requiring robust target engagement at low compound concentrations, including AlphaScreen assays (IC50 = 0.789 nM), BROMOscan profiling (Kd = 53-560 pM across BET family), and cellular thermal shift assays (CETSA) [3]. Its picomolar-range binding affinities enable complete target saturation at concentrations that minimize solvent (DMSO) exposure and off-target interactions, improving assay signal-to-noise ratios.

Selectivity Profiling and Chemical Probe Standardization in Epigenetics Research

MT1 serves as a benchmark BET family inhibitor for selectivity panel standardization, having been extensively profiled against >40 bromodomains and >50 receptors, channels, and transporters [4]. Its well-characterized selectivity window (>18,000-fold between BET and non-BET bromodomains) and inclusion in the Chemical Probes Portal as a validated probe qualify MT1 as a reference standard for establishing assay quality control parameters and for use as a positive control in BET target engagement experiments [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for MT1 BET inhibitor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.